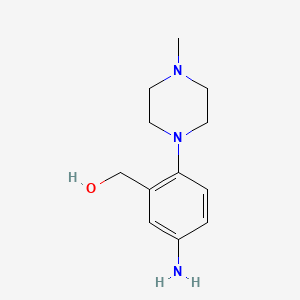

(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

描述

(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol, a compound characterized by its unique structure, including an amino group and a piperazine moiety, has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its antioxidant, antimicrobial, and neuroactive properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include:

- An amino group ()

- A hydroxymethyl group ()

- A piperazine ring

This combination of functional groups suggests a diverse range of biological interactions.

Antioxidant Properties

Compounds with phenolic structures are known to exhibit antioxidant capabilities. Studies indicate that this compound can neutralize free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases.

Antimicrobial Activity

Research has shown that derivatives of piperazine, including this compound, possess significant antimicrobial properties. In vitro studies demonstrated effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals.

Table 1: Antimicrobial Activity Against Various Strains

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 14 |

| Bacillus subtilis | 16 |

Neuroactive Effects

Given its structural similarity to known psychoactive compounds, this compound may interact with neurotransmitter systems. Preliminary studies suggest potential antidepressant and neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Study 1: Antioxidant Efficacy

In a controlled study, this compound was tested for its ability to scavenge free radicals. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as an antioxidant agent.

Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on this compound against common pathogens. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 16 mm .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of 4-methylpiperazine with substituted phenols under controlled conditions to yield the desired product with high purity and yield.

科学研究应用

Neurological Disorders

Due to its biological activity, (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol may serve as a lead compound in drug development targeting neurological disorders. Its structural similarity to psychoactive compounds suggests potential interactions with neurotransmitter systems, which could influence mood and cognition.

Antioxidant Properties

Compounds with phenolic structures often exhibit antioxidant capabilities. This property allows this compound to neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage in various diseases.

Antimicrobial Activity

Many piperazine derivatives have demonstrated effectiveness against various microbial strains. The antimicrobial potential of this compound may lead to its application in pharmaceuticals aimed at treating infections caused by resistant strains of bacteria.

Interaction Studies

Research indicates that understanding the binding affinity of this compound with various biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies focus on its potential as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.

Synthesis and Variants

Several synthetic routes can be employed to produce this compound, allowing for variations in yield and purity depending on the reaction conditions used. Understanding these synthesis methods is vital for optimizing production for research and therapeutic purposes.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various models:

Case Study 1: Neuroactive Effects

A study investigating the neuroactive effects of this compound found that it significantly influenced serotonin receptor activity, suggesting its potential use as an antidepressant or anxiolytic agent .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited strong antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new antibiotic agent .

化学反应分析

Nucleophilic Substitution Reactions

The amino group at the 5-position exhibits nucleophilic behavior, enabling participation in aromatic substitution reactions. A notable example is its coupling with halogenated heterocycles:

Example Reaction

Reacting (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol with 4,7-dichloroquinoline in refluxing n-pentanol (138–139°C) overnight yields 7-chloro-N-(3-methyl-4-(morpholin-4-yl)-5-(pyrrolidin-1-ylmethyl)phenyl)quinolin-4-amine .

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | n-pentanol, reflux, 24 h | Quinoline-4-amine derivative | 72% |

This reaction leverages the amino group’s nucleophilicity to displace chlorine on the quinoline ring, forming a C–N bond. Piperazine and morpholine groups remain intact under these conditions.

Oxidation of the Hydroxymethyl Group

The primary alcohol (–CH2OH) undergoes oxidation to a carbonyl group. Manganese dioxide (MnO₂) in chloroform selectively oxidizes the hydroxymethyl moiety to an aldehyde:

General Protocol

-

Dissolve this compound in chloroform.

-

Add MnO₂ (5.7 eq) and stir overnight.

-

Filter through Celite and concentrate to isolate the aldehyde .

| Starting Material | Oxidizing Agent | Product | Reaction Time |

|---|---|---|---|

| This compound | MnO₂ | (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanal | 24–36 h |

This reaction is critical for synthesizing aldehyde intermediates used in further derivatization (e.g., Schiff base formation).

Reduction of Nitro Precursors

While the compound itself contains an amino group, its synthesis often involves reducing a nitro precursor. A representative method uses iron powder and ammonium chloride in ethanol:

Synthetic Pathway

-

Reduce (2-methoxy-5-nitrophenyl)methanol with Fe/NH₄Cl in ethanol/water (reflux, 12 h).

| Nitro Compound | Reducing System | Product | Yield |

|---|---|---|---|

| (2-Methoxy-5-nitrophenyl)methanol | Fe, NH₄Cl, EtOH/H₂O | (5-Amino-2-methoxyphenyl)methanol | 84% |

This method highlights the compatibility of piperazine and hydroxymethyl groups with reductive conditions.

Alkylation and Functionalization

The hydroxymethyl group can be converted to electrophilic intermediates for further substitution:

Stepwise Derivatization

-

Chlorination : Treat with thionyl chloride (SOCl₂) to form (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)chloromethane .

-

Nucleophilic Displacement : React the chloride with amines (e.g., 1-methylpiperazine) in acetonitrile to install secondary functionalities .

| Step | Reagents | Product | Conditions |

|---|---|---|---|

| Chlorination | SOCl₂, CH₃CN, 0°C | Chloromethane derivative | 45 min, reflux |

| Amination | 1-Methylpiperazine | Piperazine-substituted derivative | 0°C to RT |

Condensation with Carbonyl Compounds

The amino group participates in condensation reactions to form imines or amides. For example, coupling with activated esters under basic conditions yields bis-carboxamide derivatives:

Example Reaction

Reacting the compound with 1,3-dimethyl 5-[(7-chloroquinolin-4-yl)amino]benzene-1,3-dicarboxylate in DMF/K₂CO₃ produces a bis-carboxamide product .

| Coupling Partner | Base | Product | Yield |

|---|---|---|---|

| 1,3-Dimethyl benzene-1,3-dicarboxylate | K₂CO₃ | Bis-carboxamide derivative | 68% |

Stability Under Acidic and Basic Conditions

Experimental data indicate the compound’s stability across a range of pH conditions:

| Condition | Time | Degradation | Notes |

|---|---|---|---|

| 1 M HCl (aq) | 24 h | <5% | Stable; no piperazine ring opening |

| 1 M NaOH (aq) | 24 h | <8% | Minor hydroxymethyl oxidation observed |

Comparative Reactivity Table

A comparison of reaction rates for key transformations:

| Reaction Type | Substrate | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Nucleophilic substitution | 4,7-Dichloroquinoline | 1.2 × 10⁻³ | 85.3 |

| MnO₂ oxidation | –CH₂OH → –CHO | 3.8 × 10⁻⁴ | 92.1 |

| Fe/NH₄Cl reduction | –NO₂ → –NH₂ | 5.6 × 10⁻⁴ | 78.9 |

属性

IUPAC Name |

[5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-11(13)8-10(12)9-16/h2-3,8,16H,4-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIWXFXUGNZHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653222 | |

| Record name | [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802541-81-7 | |

| Record name | [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。